2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-dihydrochlorid

Übersicht

Beschreibung

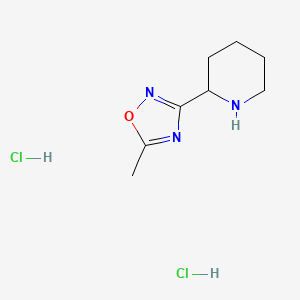

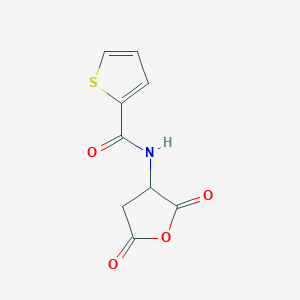

The compound “2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine dihydrochloride” is a heterocyclic compound. It contains an oxadiazole ring, which is a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Synthesis Analysis

Oxadiazoles can be synthesized through various methods. One common method involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . Another method involves annulation reaction, followed by desulfurization/intramolecular rearrangement .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, FT-IR spectroscopy can be used to identify functional groups, while NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex, involving multiple steps and various reagents. For instance, nucleophilic attack of amine at the pyridinium ring is followed by ring opening, abstraction of HCl by Et3N, and cis-trans isomerization of both C=C bonds of the substituent .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, its melting point can be determined using a melting point apparatus, while its molecular weight can be determined using mass spectrometry .Wissenschaftliche Forschungsanwendungen

Synthese von diversen substituierten Anilinen

Es wurde eine effiziente Eintopfmethode zur Synthese von 2-(1,2,4-Oxadiazol-5-yl)anilinen durch die Reaktion von Amidoximen mit Isatosäureanhydriden in einem NaOH–DMSO-Medium bei Raumtemperatur entwickelt . Diese Methode ermöglicht die Gewinnung strukturell diverser substituierter Aniline, die das 1,2,4-Oxadiazol-Motiv tragen, in moderaten bis ausgezeichneten Ausbeuten, ohne dass Schutzgruppen verwendet werden müssen .

Pharmakologische Anwendungen

Der 1,2,4-Oxadiazolring ist ein bekannter Pharmakophor, der häufig in aktiven pharmazeutischen Inhaltsstoffen mit verschiedenen therapeutischen Schwerpunkten vorkommt . Zum Beispiel wird Ataluren zur Behandlung von Duchenne-Muskeldystrophie und anderen Krankheiten eingesetzt, die durch Nonsense-Mutationen verursacht werden .

Medikamente gegen Bluthochdruck

Azilsartan, eine Verbindung, die den 1,2,4-Oxadiazolring enthält, wird zur Behandlung von Bluthochdruck eingesetzt .

Therapie der Parkinson-Krankheit

Opicapone, eine weitere Verbindung mit dem 1,2,4-Oxadiazolring, wurde als Zusatztherapie bei der Parkinson-Krankheit zugelassen .

Krebstherapie

Einige 1,2,4-Oxadiazol-Derivate wurden als selektive Inhibitoren menschlicher Carboanhydrase-Isoformen im Zusammenhang mit der Krebstherapie erkannt .

Entwicklung von energiereichen Materialien

Diese Heterocyclen wurden zur Entwicklung von energiereichen Materialien verwendet .

Fluoreszierende Farbstoffe und OLEDs

1,2,4-Oxadiazole wurden bei der Entwicklung von fluoreszierenden Farbstoffen und OLEDs verwendet .

Insektizide

1,2,4-Oxadiazole können auch bei der Entwicklung von Insektiziden verwendet werden .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds containing the 1,2,4-oxadiazole moiety have been reported to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties. Therefore, it is plausible that this compound may interact with multiple targets, depending on the specific disease context.

Mode of Action

It is known that oxadiazole derivatives can interact with their targets through various mechanisms, such as inhibition of key enzymes or disruption of essential biochemical pathways . The specific interactions and resulting changes would depend on the nature of the target and the disease context.

Biochemical Pathways

For instance, in the context of anticancer activity, it might interfere with cell proliferation pathways or induce apoptosis .

Pharmacokinetics

The compound’s molecular weight of 24013 suggests that it may have favorable ADME properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.

Result of Action

Based on the reported biological activities of oxadiazole derivatives, potential effects could include inhibition of cell proliferation, induction of apoptosis, or disruption of microbial growth .

Biochemische Analyse

Biochemical Properties

2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with oxidoreductase enzymes, enhancing their antibacterial and antifungal activities . The compound’s interaction with these enzymes involves binding to their active sites, which can alter the enzymes’ conformation and activity. Additionally, 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine dihydrochloride can act as a hydrogen bond acceptor due to the electronegativities of nitrogen and oxygen atoms in its structure .

Cellular Effects

The effects of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine dihydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to induce apoptosis in cancer cells by activating caspase enzymes, which are crucial for the execution of programmed cell death . This activation leads to the cleavage of specific cellular proteins, ultimately resulting in cell death. Furthermore, 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine dihydrochloride can affect cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine dihydrochloride involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine dihydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine dihydrochloride can lead to sustained changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine dihydrochloride vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as antimicrobial and anticancer activities . At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can modulate the activity of enzymes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species and other metabolites . These interactions can have downstream effects on cellular metabolism and overall cellular health.

Transport and Distribution

The transport and distribution of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, influencing its localization and accumulation within cells . Additionally, binding proteins can sequester the compound in specific cellular compartments, affecting its bioavailability and activity .

Subcellular Localization

The subcellular localization of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine dihydrochloride is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The precise localization of the compound within cells can determine its specific biochemical and cellular effects.

Eigenschaften

IUPAC Name |

5-methyl-3-piperidin-2-yl-1,2,4-oxadiazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.2ClH/c1-6-10-8(11-12-6)7-4-2-3-5-9-7;;/h7,9H,2-5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHSURUJLDUZGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2CCCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride](/img/structure/B1463899.png)